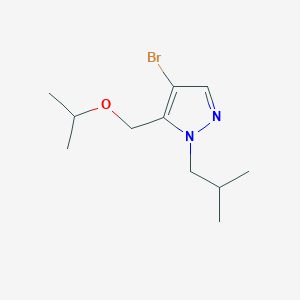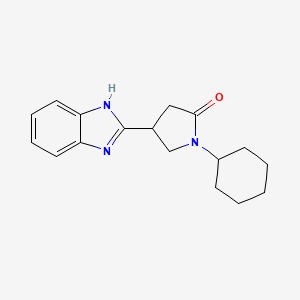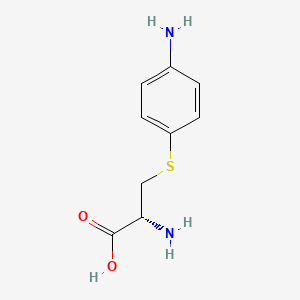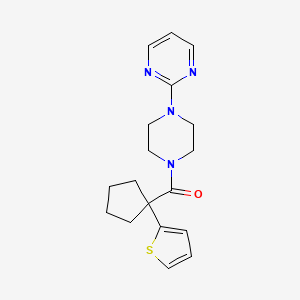
4-bromo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in scientific research due to its diverse applications in various fields, including medicinal chemistry, pharmacology, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole is not well understood. However, it has been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, monoamine oxidase, and carbonic anhydrase. It has also been reported to exhibit antitumor activity by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antitumor, and antifungal activities. It has also been reported to exhibit insecticidal and herbicidal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole in lab experiments include its ease of synthesis, availability, and diverse applications in various fields. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 4-bromo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole. One of the future directions is the development of new drugs based on its scaffold. Another future direction is the investigation of its mechanism of action to better understand its biological activity. Additionally, the development of new materials and the exploration of its potential applications in coordination chemistry are also potential future directions.
Métodos De Síntesis
The synthesis method of 4-bromo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole involves the reaction between 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid and isopropyl chloroformate in the presence of a base such as triethylamine. The reaction yields this compound in good yields.
Aplicaciones Científicas De Investigación
4-bromo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole has been extensively used in scientific research due to its diverse applications in various fields. In medicinal chemistry, it has been used as a scaffold for the development of new drugs. It has also been used as a building block in the synthesis of agrochemicals and pharmacologically active compounds. In addition, it has been used in the development of new materials and as a ligand in coordination chemistry.
Propiedades
IUPAC Name |
4-bromo-1-(2-methylpropyl)-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-8(2)6-14-11(7-15-9(3)4)10(12)5-13-14/h5,8-9H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXBSUSNUGPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)Br)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Benzoyl-4-[(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]piperidine](/img/structure/B2876285.png)

![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)
![1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one](/img/structure/B2876288.png)
![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2876291.png)


![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)
![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]prop-2-ynamide](/img/structure/B2876297.png)
![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)
![(3Ar,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione](/img/structure/B2876302.png)

![N-(2-methoxy-5-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2876304.png)
